molecular formula C13H14Cl2O3 B1360687 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid CAS No. 898765-54-3

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid

Cat. No.: B1360687
CAS No.: 898765-54-3
M. Wt: 289.15 g/mol
InChI Key: PPNBZMLWDZFQBB-UHFFFAOYSA-N
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Description

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 3,5-dichlorophenyl group and a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzene and heptanoic acid.

    Friedel-Crafts Acylation: The 3,5-dichlorobenzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the intermediate 7-(3,5-dichlorophenyl)heptanoic acid.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group and the ketone functional group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid: Similar structure but with chlorine atoms at different positions.

    7-(3,5-Difluorophenyl)-7-oxoheptanoic acid: Fluorine atoms instead of chlorine.

    7-(3,5-Dichlorophenyl)-7-oxooctanoic acid: Longer carbon chain.

Uniqueness

7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the ketone group on the heptanoic acid chain

Properties

IUPAC Name

7-(3,5-dichlorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNBZMLWDZFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645295
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-54-3
Record name 3,5-Dichloro-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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